molecular formula C20H20N4O4S B276487 3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B276487
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: KKYFAADNZYTVQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been studied extensively for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antiviral activities. Additionally, this compound has been shown to modulate various enzymes and signaling pathways in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Zukünftige Richtungen

There are several future directions for the research on 3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some potential areas of research include further elucidating its mechanism of action, exploring its potential use as an anti-inflammatory and analgesic agent, and investigating its potential use in combination with other therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of 3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The initial step involves the reaction of 4-methylphenol with paraformaldehyde in the presence of concentrated sulfuric acid to form 4-methylbenzyl alcohol. The second step involves the reaction of 4-methylbenzyl alcohol with 3,4,5-trimethoxybenzaldehyde in the presence of sodium hydroxide to form the intermediate compound. The final step involves the reaction of the intermediate compound with thiosemicarbazide and ammonium thiocyanate in the presence of glacial acetic acid to form the desired product.

Wissenschaftliche Forschungsanwendungen

3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent.

Eigenschaften

Produktname

3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C20H20N4O4S

Molekulargewicht

412.5 g/mol

IUPAC-Name

3-[(4-methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-12-5-7-14(8-6-12)28-11-17-21-22-20-24(17)23-19(29-20)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3

InChI-Schlüssel

KKYFAADNZYTVQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Kanonische SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.